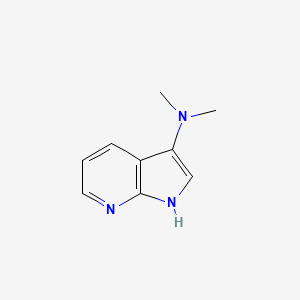

3-Dimethylamino-7-azaindole

Description

Significance in Chemical Sciences Research

3-Dimethylamino-7-azaindole holds particular significance in chemical sciences due to its unique structural and photophysical properties. The 7-azaindole (B17877) core, a bioisostere of indole (B1671886) and purine (B94841), is recognized as a "privileged structure" in medicinal chemistry, offering a versatile framework for drug design. mdpi.comnih.gov The introduction of a dimethylamino group at the 3-position further modulates the electronic and solubility characteristics of the molecule.

This compound serves as a crucial precursor and building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research. Its structure is particularly relevant in the development of kinase inhibitors, a major class of therapeutic agents. mdpi.comnih.gov The 7-azaindole moiety is an excellent "hinge-binding motif," capable of forming key hydrogen bonds within the ATP binding sites of kinases. nih.gov Furthermore, the dimethylamino substitution can enhance aqueous solubility, a critical property for drug development. nih.gov Beyond medicinal chemistry, its derivatives are studied for their fluorescent properties and applications in materials science, such as in organic light-emitting diodes (OLEDs). rsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 5654-92-2 | |

| Molecular Formula | C₁₀H₁₃N₃ | |

| Molecular Weight | 175.23 g/mol | |

| Melting Point | 144–149°C | |

| Boiling Point | 304.2°C | |

| Density | 1.155 g/cm³ |

Historical Context of 7-Azaindole Studies

The scientific interest in this compound is built upon decades of foundational research into its parent compound, 7-azaindole (7AI). The study of 7AI gained significant momentum when researchers, including Michael Kasha, discovered that it forms hydrogen-bonded dimers in non-polar solvents. optica.orgacs.orgresearchgate.net These dimers became a focal point of research as they serve as a model system for studying the hydrogen bonding patterns found in DNA base pairs. optica.org

A key phenomenon observed in these 7AI dimers is excited-state double proton transfer (ESDPT). optica.orgmdpi.com Upon photoexcitation, two protons are transferred simultaneously or sequentially along the hydrogen bonds connecting the two 7AI molecules, leading to the formation of a tautomer with distinct fluorescent properties. optica.orgmdpi.com This process has been extensively investigated to understand the fundamental mechanisms of proton transfer, a reaction crucial in many biological and chemical systems. mdpi.comresearchgate.net Early studies explored whether the ESDPT mechanism was a concerted (simultaneous) or stepwise process, a debate that has driven numerous experimental and theoretical investigations. researchgate.netmdpi.com Research also demonstrated that in certain solvents like alcohols, 7AI can form cyclic complexes with solvent molecules, facilitating a similar double-proton transfer even in its monomeric form. acs.orgiastate.edu This rich history of studying the photophysics of 7-azaindole laid the groundwork for exploring how substitutions, such as the dimethylamino group at the C-3 position, influence these fundamental processes.

Overview of Key Research Areas

The unique properties of this compound have led to its application in several key research areas, primarily in medicinal chemistry and photophysical studies.

Medicinal Chemistry and Drug Discovery: The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors for cancer therapy and other diseases. nih.govresearchgate.net The position-3 of the ring is a common site for substitution to create novel and effective therapeutic agents. mdpi.comnih.gov Derivatives of this compound have been specifically investigated for several therapeutic targets:

Kinase Inhibition: The azaindole framework is used to develop selective inhibitors for targets like phosphoinositide 3-kinase gamma (PI3Kγ), which is implicated in cancer immunotherapy. nih.gov It has also been used to create inhibitors for c-Jun N-terminal kinase (JNK), a target in inflammatory diseases and neurodegenerative disorders.

Neurodegenerative Disorders: Research has explored 3-aminomethyl-7-azaindole derivatives for their potential neuroprotective properties, with applications in conditions like Alzheimer's disease. nih.gov

Human African Trypanosomiasis (HAT): In the search for treatments for this parasitic disease, 3,5-disubstituted-7-azaindoles have been identified as growth inhibitors for Trypanosoma brucei. nih.gov

Table 2: Examples of 7-Azaindole Derivatives in Kinase Inhibition Research

| Target Kinase | Significance | Reference |

|---|---|---|

| PI3Kγ (Phosphoinositide 3-kinase gamma) | Target in cancer immunotherapy, associated with tumor immunosuppression. | nih.gov |

| JNK (c-Jun N-terminal kinase) | Implicated in inflammatory diseases like multiple sclerosis and rheumatoid arthritis. | |

| Cdc7 (Cell division cycle 7) | Involved in the initiation of DNA replication; a target for chemotherapy. | mdpi.com |

| B-RAF | Target for melanoma treatment; Vemurafenib is an approved drug with a 7-azaindole core. | nih.gov |

Photophysical and Chemical Reaction Studies: Building on the historical studies of 7-azaindole, research continues to explore the photophysical behavior of its derivatives. The introduction of the dimethylamino group at the C-3 position influences the molecule's electronic structure and its participation in excited-state proton transfer (ESPT) reactions. acs.org While the parent 7-azaindole dimer undergoes efficient ESDPT, substitution can alter the reaction pathways. acs.org For instance, studies on the related 3-methyl-7-azaindole (B138285) dimer show that methyl substitution has little effect on the ESDPT potential, whereas other substitutions can significantly modify these properties. acs.org Additionally, this compound is utilized in synthetic chemistry research, such as in catalyst-free methylenation reactions under microwave irradiation to form larger, fluorescent compounds.

Structure

3D Structure

Properties

Molecular Formula |

C9H11N3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

N,N-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-amine |

InChI |

InChI=1S/C9H11N3/c1-12(2)8-6-11-9-7(8)4-3-5-10-9/h3-6H,1-2H3,(H,10,11) |

InChI Key |

BQWYFMUESOAKDW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CNC2=C1C=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Dimethylamino 7 Azaindole and Derivatives

Strategies for 7-Azaindole (B17877) Core Construction

The formation of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring system is a critical first step. Several methodologies have been established, each with its own advantages and limitations. These approaches can be broadly categorized into ring closure reactions, extensions of classical indole (B1671886) syntheses, and the use of pre-existing pyrrole (B145914) structures.

Ring Closure Approaches (e.g., Light-mediated, Acid-mediated)

Ring closure strategies are a prominent method for constructing the 7-azaindole core, often involving the formation of the pyrrole ring onto a pre-existing pyridine (B92270) moiety.

Acid-mediated cyclization is a common approach. For instance, 7-azaindoles can be synthesized from 3-alkynyl-2-aminopyridines under acidic conditions. rsc.org A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) has been shown to effectively promote this cyclization. rsc.org The synthesis often begins with a Sonogashira coupling of a 3-halosubstituted-2-aminopyridine to introduce the alkyne group, which then undergoes intramolecular cyclization. rsc.orgnih.gov Various acids, including HCl, H2SO4, and AcOH, have been explored for this ring closure step. nih.gov

Metal-catalyzed reactions also play a significant role in ring closure. Palladium-catalyzed processes, such as the Cacchi reaction, can facilitate both the initial Sonogashira coupling and the subsequent ring-forming step to produce 2,3-disubstituted azaindoles directly. rsc.org Rhodium(III) catalysis has been employed for the synthesis of azaindoles from alkynes and N-substituted aminopyridines, where a silver co-catalyst is proposed to facilitate the C-H bond cleavage of the aminopyridine. nih.gov Furthermore, iron-catalyzed cyclization of o-haloaromatic amines and terminal alkynes under microwave irradiation provides an efficient route to 7-azaindole derivatives. researchgate.net

A novel one-pot method for the selective synthesis of 7-azaindoles involves the reaction of 2-fluoro-3-methylpyridine (B30981) with arylaldehydes, where the chemoselectivity is controlled by the choice of an alkali-amide base. rsc.org Specifically, the use of KN(SiMe3)2 favors the formation of 7-azaindoles. rsc.org

| Starting Materials | Reagents and Conditions | Product | Reference |

| 3-Alkynyl-2-aminopyridines | Trifluoroacetic acid (TFA), Trifluoroacetic anhydride (TFAA) | 7-Azaindoles | rsc.org |

| Amino-halopyridines, Terminal alkynes | CuI/Pd(PPh3)4, then TFA/TFAA | 7-Azaindoles | nih.gov |

| o-Haloaromatic amine, Terminal alkynes | Fe(acac)3, Microwave irradiation | 7-Azaindoles | researchgate.net |

| 2-Fluoro-3-methylpyridine, Arylaldehyde | KN(SiMe3)2 | 7-Azaindoles | rsc.org |

Extensions of Bartoli Indole Synthesis

The Bartoli indole synthesis, a powerful method for preparing substituted indoles, has been successfully extended to the synthesis of 7-azaindoles. This reaction typically involves the interaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgonlineorganicchemistrytutor.com The application of this methodology to ortho-substituted nitropyridines provides a direct route to the 7-azaindole core.

The reaction requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.org The mechanism is understood to begin with the addition of the Grignard reagent to the nitro group, leading to the formation of a nitroso intermediate. A second equivalent of the Grignard reagent reacts with the nitroso species, and a subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement is a key step in the formation of the indole ring. wikipedia.orgonlineorganicchemistrytutor.com The steric bulk of the ortho-substituent on the nitroarene is often beneficial, leading to higher reaction yields. wikipedia.orgjk-sci.com

One of the significant advantages of the Bartoli synthesis is its ability to produce 7-substituted indoles, a class of compounds that can be challenging to access through more traditional indole syntheses. nih.gov This makes it a particularly valuable tool for creating a diverse range of 7-azaindole derivatives. However, the yields can be low in some cases, and a large excess of the Grignard reagent is often necessary. uni-rostock.de

| Starting Material | Reagent | Key Features | Reference |

| Ortho-substituted nitropyridine | Vinyl Grignard reagent (3 equivalents) | Provides direct access to 7-substituted azaindoles. wikipedia.orgnih.gov | wikipedia.orgonlineorganicchemistrytutor.comnih.gov |

| Ortho-substituted nitrosopyridine | Vinyl Grignard reagent (2 equivalents) | Requires fewer equivalents of the Grignard reagent. wikipedia.org | wikipedia.org |

Pyrrole Unit as Building Block

An alternative strategy for constructing the 7-azaindole skeleton involves starting with a pre-formed pyrrole ring and subsequently building the fused pyridine ring. This approach offers a different retrosynthetic disconnection and can be advantageous for accessing specific substitution patterns.

One such method utilizes 5-amino-1-substituted-1H-pyrrole-3-carbonitriles as versatile building blocks. uni-rostock.de These pyrrole derivatives can undergo reactions with various electrophilic partners to construct the pyridine portion of the 7-azaindole. For example, their reaction with compounds like 3,3-dimethoxy-2-formylpropionic acid, nitromalonic aldehyde, or 1,1,3,3-tetramethoxypropane (B13500) can lead to the formation of the 7-azaindole ring system. uni-rostock.de

This approach allows for the synthesis of highly functionalized 7-azaindoles, as the starting pyrrole can be readily substituted. The versatility of these building blocks has been demonstrated in one-pot reactions and multicomponent reactions, leading to a diverse array of substituted and heterocondensed azaindole systems. uni-rostock.de

Functionalization at Position 3

Once the 7-azaindole core is established, the next critical step in the synthesis of 3-Dimethylamino-7-azaindole is the introduction of the dimethylamino group at the C3 position. This is typically achieved through direct introduction of the dimethylamino moiety or via an intermediate functional group, such as an acyl group.

Introduction of Dimethylamino Moieties

The direct introduction of a dimethylaminomethyl group at the C3 position of 7-azaindole can be accomplished through a Mannich-type reaction. This reaction involves the condensation of 7-azaindole with formaldehyde (B43269) and dimethylamine (B145610). The product of this reaction is 3-(Dimethylaminomethyl)-7-azaindole, also known as 7-azagramine. sigmaaldrich.com

Reductive amination of a 3-formyl-7-azaindole derivative is another viable method. This two-step process involves the initial formation of an enamine or iminium ion intermediate by reacting the aldehyde with dimethylamine, followed by reduction with a suitable reducing agent, such as sodium triacetoxyborohydride, to yield the desired 3-dimethylaminomethyl-7-azaindole. nih.gov

Acylation Strategies

Acylation at the C3 position of the 7-azaindole nucleus is a common strategy to introduce a carbonyl group, which can then be further manipulated to install other functionalities. Friedel-Crafts acylation is a well-established method for this transformation.

The reaction of 7-azaindole with acyl chlorides, such as acetyl chloride or benzoyl chloride, in the presence of a Lewis acid like aluminum chloride (AlCl3) in a solvent like dichloromethane (B109758) (CH2Cl2), effectively introduces the acyl group at the 3-position. nih.gov Optimal results are often achieved when an excess of the Lewis acid is used. nih.gov

This acylation provides a versatile handle for further synthetic modifications. For example, a 3-acyl-7-azaindole can be a precursor for the introduction of the dimethylamino group through reductive amination of the ketone.

| Reaction Type | Reagents | Product | Reference |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl3, CH2Cl2 | 3-Acetyl-7-azaindole | nih.gov |

| Friedel-Crafts Acylation | Benzoyl chloride, AlCl3, CH2Cl2 | 3-Benzoyl-7-azaindole | nih.gov |

Advanced Coupling Reactions in Derivatization

Modern organic synthesis relies heavily on the use of transition metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the derivatization of this compound, palladium- and copper-catalyzed reactions are particularly prominent.

Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for the introduction of new substituents onto the 7-azaindole core. The Sonogashira and Suzuki reactions, in particular, have been widely applied to halo-azaindoles to form C-C bonds. nih.govresearchgate.net

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov While specific examples detailing the Sonogashira coupling directly on a this compound scaffold are not extensively documented in readily available literature, the general methodology is well-established for the broader 7-azaindole family. nih.govmdpi.com The reaction conditions, such as the choice of palladium catalyst, copper source, base, and solvent, are crucial for achieving high yields and would require optimization for this specific substrate. beilstein-journals.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an aryl or vinyl halide, catalyzed by a palladium(0) complex. mdpi.comorganic-chemistry.org This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. nih.gov The application of Suzuki coupling to various bromo- and chloro-7-azaindoles has been reported, enabling the introduction of diverse aryl and heteroaryl moieties. lmaleidykla.ltresearchgate.net For the synthesis of this compound derivatives, a halo-substituted precursor at a position other than C3 would be required. The general mechanism involves the oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. organic-chemistry.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Azaindole Derivatives

| Coupling Reaction | Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT - 60 °C | Varies | nih.gov |

| Suzuki | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C | Good | mdpi.com |

| Suzuki (Microwave) | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 °C | Good | researchgate.net |

Note: These are general conditions for azaindole derivatives and would require specific optimization for this compound.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. csmres.co.uknih.gov This reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. The resulting triazole ring serves as a stable and robust linker in various chemical and biological applications.

For the derivatization of this compound, this methodology can be employed by first introducing either an alkyne or an azide functionality onto the azaindole core. The subsequent CuAAC reaction with a corresponding azide- or alkyne-containing molecule allows for the straightforward construction of more complex structures. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. miragenews.com

Derivatization for Specific Research Applications

The functionalization of this compound is often driven by the need for molecular probes and building blocks with specific properties for biological and materials science research.

N-Alkynylation and Click Chemistry

A practical method for the N-alkynylation of 7-azaindoles has been developed using a CuI/DMAP catalytic system at room temperature in open air. nih.gov This approach allows for the synthesis of a wide range of N-alkynylated 7-azaindoles in good yields. These N-alkynylated derivatives are valuable precursors for subsequent "click" reactions, such as the CuAAC. This two-step process of N-alkynylation followed by cycloaddition enables the rapid synthesis of 1,4-disubstituted 1,2,3-triazole decorated 7-azaindoles, providing a modular approach to creating diverse molecular architectures. nih.gov While this methodology has been established for the general 7-azaindole scaffold, its application to the 3-dimethylamino derivative would be a logical extension for creating novel compounds.

Incorporation into Nucleic Acid Structures (e.g., DNA Oligonucleotides)

The incorporation of modified nucleobases into DNA oligonucleotides is a powerful strategy for probing nucleic acid structure and function. frontiersin.orgresearchgate.net 7-Azaindole and its derivatives are of particular interest as fluorescent, isomorphic analogues of purine (B94841) bases. nih.gov The synthesis of a this compound nucleoside and its subsequent conversion to a phosphoramidite (B1245037) building block would be the necessary first steps for its incorporation into synthetic DNA. twistbioscience.comwikipedia.org

The standard solid-phase phosphoramidite chemistry allows for the site-specific insertion of such modified nucleosides into DNA oligonucleotides. eurofinsgenomics.comnih.gov Once incorporated, the unique photophysical properties of the this compound moiety could be exploited. For instance, changes in the fluorescence emission of the incorporated nucleoside can provide information about the local DNA environment, including base stacking and conformational changes. nih.gov The fluorescence of 7-azaindole itself is known to be sensitive to its environment, showing significant quenching when stacked with neighboring DNA bases. nih.gov

Table 2: Key Steps for Incorporation of Modified Nucleosides into DNA

| Step | Description | Key Reagents/Techniques | Reference |

| 1. Nucleoside Synthesis | Glycosylation of the modified base with a protected deoxyribose sugar. | Vorbrüggen glycosylation | frontiersin.org |

| 2. Phosphoramidite Synthesis | Conversion of the nucleoside to a phosphoramidite building block. | Phosphitylating reagents (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) | google.com |

| 3. Oligonucleotide Synthesis | Automated solid-phase synthesis using phosphoramidite chemistry. | DNA synthesizer, controlled pore glass (CPG) support | eurofinsgenomics.com |

| 4. Deprotection and Purification | Removal of protecting groups and purification of the modified oligonucleotide. | Ammonia, HPLC | nih.gov |

The development and application of these advanced synthetic methodologies are crucial for unlocking the full potential of this compound as a versatile scaffold in various scientific disciplines. Further research focusing specifically on this derivative will undoubtedly lead to the discovery of novel molecules with tailored properties.

Photophysical Properties and Excited State Phenomena

Electronic Absorption and Emission Characteristics

The fluorescence of 7-azaindole (B17877) derivatives, including 3-DMA-7AI, is characterized by the presence of two closely spaced excited electronic states, the ¹Lₐ and ¹Lₑ states. researcher.life The relative energies of these states can be influenced by the solvent environment and substituents on the azaindole ring. The emission properties are a result of the complex interplay between these electronic states.

Time-resolved fluorescence measurements provide further insight into the excited-state dynamics. For the parent compound, 7-azaindole, in aqueous solutions, the fluorescence decay is often described by a double-exponential function, indicating the presence of at least two distinct excited-state species or decay pathways. For instance, in one study, a double-exponential fit yielded decay times of 41 picoseconds (ps) and 835 ps. iastate.edu The shorter lifetime component is often associated with a species that undergoes rapid non-radiative decay or excited-state reactions.

The absorption and fluorescence spectra of 3-Dimethylamino-7-azaindole are highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. As the solvent polarity increases, the fluorescence emission maximum of 7-azaindole and its derivatives typically shifts to longer wavelengths (a red shift). For example, the emission maximum of 7-azaindole shifts from approximately 325 nm in a nonpolar solvent like cyclohexane (B81311) to 400 nm in water. nih.gov This significant shift of 75 nm indicates a substantial increase in the dipole moment of the molecule upon excitation, signifying a more polar excited state. nih.gov

This behavior is attributed to the stabilization of the polar excited state by polar solvent molecules. The solvent molecules reorient around the excited fluorophore, lowering its energy level and resulting in the emission of lower-energy (red-shifted) photons. The large Stokes shift (the difference between the absorption and emission maxima) observed in polar solvents is also a consequence of this solvent relaxation process.

The table below illustrates the solvatochromic shift of 7-azaindole in different solvents, which is expected to be similar for 3-DMA-7AI.

Table 1. Solvatochromic Shift of 7-Azaindole in Various Solvents

| Solvent | Emission Maximum (λₘₐₓ) |

|---|---|

| Cyclohexane | 325 nm |

| Water | 400 nm |

This pronounced solvatochromic behavior makes 3-DMA-7AI and related compounds useful as fluorescent probes to study the local polarity of microenvironments, such as in biological membranes or protein binding sites.

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of this compound and its parent compound, 7-azaindole, is strongly dependent on the solvent environment.

In general, the fluorescence quantum yield of 7-azaindole decreases significantly as the solvent polarity increases. For instance, the quantum yield of 7-azatryptophan, which contains the 7-azaindole chromophore, decreases by a factor of 10 when moving from cyclohexane to water. nih.gov In aqueous solution at neutral pH, the quantum yield is reported to be as low as 0.01, while in a less polar solvent like acetonitrile, it increases to 0.25. nih.gov This quenching of fluorescence in polar, protic solvents is often attributed to efficient non-radiative decay pathways, including excited-state proton transfer.

The pH of the solution also has a pronounced effect on the fluorescence quantum yield. The protonation or deprotonation of the nitrogen atoms in the 7-azaindole ring can alter the electronic structure and provide additional pathways for non-radiative decay. For 7-azaindole, the fluorescence quantum yield changes significantly with pH, reflecting the different pKa values of the ground and excited states. iastate.edu

Table 2. Fluorescence Quantum Yield (Φ_F) of 7-Azatryptophan in Different Solvents

| Solvent | Quantum Yield (Φ_F) |

|---|---|

| Aqueous Solution (pH 7) | 0.01 |

| Acetonitrile | 0.25 |

An exciplex is an excited-state complex formed between two different molecules, a donor and an acceptor, where one is in its electronically excited state. The formation of an exciplex is a dynamic process that occurs after photoexcitation and can lead to a new, red-shifted, and broad emission band in the fluorescence spectrum. oldcitypublishing.com

While specific studies on exciplex formation involving this compound are not prevalent in the provided search results, the parent molecule, indole (B1671886), is known to form exciplexes in its excited state. nih.gov Given the electron-donating nature of the dimethylamino group, it is plausible that 3-DMA-7AI could act as an electron donor in the excited state, forming an exciplex with a suitable electron acceptor.

The formation of an exciplex is characterized by a charge-transfer interaction between the donor and acceptor molecules. rsc.org The emission from the exciplex is typically broad and lacks the vibrational structure seen in the monomer emission. oldcitypublishing.com The energy of the exciplex emission is related to the ionization potential of the donor and the electron affinity of the acceptor. oldcitypublishing.com

Excited-State Proton Transfer (ESPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within the same molecule upon electronic excitation. While this compound itself does not undergo ESIPT, its parent compound, 7-azaindole, is a classic model system for studying excited-state proton transfer, which can occur via an intermolecular mechanism in the presence of protic solvents or by forming a dimer.

In concentrated solutions or in nonpolar solvents, 7-azaindole can form a hydrogen-bonded dimer. Upon photoexcitation of this dimer, a concerted double proton transfer occurs, leading to the formation of an excited tautomer. barbatti.org This tautomer is responsible for a characteristic green fluorescence, which is significantly red-shifted from the normal blue fluorescence of the monomer.

In protic solvents like water or alcohols, 7-azaindole can form cyclic, hydrogen-bonded complexes with the solvent molecules. nih.govnih.gov Excitation of these complexes can lead to an intermolecular proton transfer (or a double proton transfer involving the solvent bridge), again resulting in the formation of the tautomer. barbatti.orgnih.gov The dynamics of this process are extremely fast, often occurring on the picosecond timescale. iastate.edu The rate of proton transfer can be influenced by the solvent's hydrogen-bonding ability and the viscosity of the medium. nih.gov The presence of the dimethylamino group at the 3-position in 3-DMA-7AI would likely influence the electronic properties and potentially the dynamics of any intermolecular ESPT processes.

Excited-State Double Proton Transfer (ESDPT) in Hydrogen-Bonded Systems

Excited-state double proton transfer (ESDPT) is a hallmark of hydrogen-bonded dimers of 7-azaindole. This process, where two protons are transferred simultaneously or sequentially along the hydrogen bonds, leads to the formation of a tautomeric species with distinct fluorescence characteristics.

The formation of a cyclic, doubly hydrogen-bonded dimer is a prerequisite for efficient ESDPT. This hydrogen-bonding network provides the scaffold for the proton translocation. In systems involving protic solvents, a proton relay mechanism can occur, where solvent molecules actively participate in the proton transfer. While this has been observed for 7-azaindole, the specific dynamics and the role of the hydrogen-bonding network in the context of this compound have not been explicitly detailed. The steric bulk of the dimethylamino group might influence the geometry and stability of such hydrogen-bonded complexes, thereby affecting the efficiency of the proton relay.

Substituents on the 7-azaindole ring are known to have a profound effect on the ESDPT process. Electron-donating groups can alter the acidity of the N-H proton and the basicity of the pyridinic nitrogen, thereby influencing the thermodynamics and kinetics of proton transfer. For instance, studies on other 7-azaindole derivatives have shown that electron-donating substituents can modulate the excited-state potential energy surface. While it is anticipated that the potent electron-donating dimethylamino group at the 3-position would significantly impact the ESDPT of this compound, specific research findings quantifying this influence are currently lacking.

Proton-Coupled Electron Transfer (PCET) Pathways

Proton-coupled electron transfer (PCET) represents a class of reactions where both a proton and an electron are transferred, often in a concerted manner. In the context of 7-azaindole systems, PCET can be a competing or sequential process to ESDPT, particularly in the presence of suitable electron acceptors or donors. The dimethylamino group, being a strong electron donor, could facilitate photoinduced electron transfer processes. However, dedicated studies on the PCET pathways specifically involving this compound are not present in the available literature, leaving the nature and efficiency of such pathways in this molecule an open question.

Intramolecular Charge Transfer (ICT) Processes

The presence of an electron-donating group (dimethylamino) and an electron-accepting moiety within the same molecule can lead to intramolecular charge transfer (ICT) upon photoexcitation. This results in an excited state with a significant degree of charge separation and often a large dipole moment. Molecules exhibiting ICT typically show a strong solvent-dependent fluorescence, with a pronounced red-shift in polar solvents that stabilize the charge-separated state. Given the electronic nature of the dimethylamino substituent, it is highly probable that this compound exhibits ICT characteristics. However, detailed studies, including solvatochromic shift analysis and time-resolved spectroscopy, are needed to fully characterize the ICT state and its dynamics in this particular molecule.

Excited State Relaxation Dynamics

Despite a comprehensive search for scientific literature focusing specifically on the chemical compound "this compound," it has been determined that there is a significant lack of detailed research findings required to generate the requested article. The available scientific data primarily focuses on the parent compound, 7-azaindole, and other derivatives, but not on the specific photophysical properties and excited-state phenomena of this compound as outlined in the provided structure.

The instructions stipulated a strict adherence to an outline covering:

Tautomerism and Conformational Dynamics in Excited States

Molecular Symmetry Control over Proton Transfer

The user's request for "thorough, informative, and scientifically accurate content," including "data tables" and "detailed research findings," cannot be fulfilled without resorting to speculation or incorrectly applying data from related but distinct chemical compounds. Adhering to the strict content exclusions and the core requirement of scientific accuracy, the article cannot be generated as requested due to the absence of specific source material on this compound.

Therefore, this response serves to inform the user that the necessary scientific foundation for the requested article on this compound is not currently available in the public scientific literature accessed.

Computational and Theoretical Investigations

Quantum Chemical Methodologies

Quantum chemical methodologies have been extensively employed to elucidate the electronic structure, properties, and reactivity of 3-dimethylamino-7-azaindole and its parent compound, 7-azaindole (B17877). These computational approaches provide valuable insights at the atomic and molecular levels, complementing experimental findings.

Density Functional Theory (DFT) has become a important tool for investigating the molecular and electronic properties of 7-azaindole derivatives. longdom.orgresearchgate.net DFT calculations are instrumental in optimizing molecular geometries, analyzing vibrational spectra, and understanding metal-ligand interactions in complexes involving 7-azaindole derivatives. mdpi.com For instance, DFT has been used to assess the energy differences between different conformers of metal complexes of 7-azaindole-3-carbaldehyde derivatives, providing insights into their stability and vibrational properties. mdpi.com

In the context of drug design, DFT is employed to study the electronic structure and reactivity of molecules. mdpi.com Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to determine the HOMO-LUMO energy gap. mdpi.com This energy gap is a critical indicator of molecular reactivity. mdpi.com Furthermore, DFT-based reactivity descriptors, including chemical hardness, electronegativity, and Fukui functions, help in predicting reactive sites within a molecule and understanding its interactions with biological targets. mdpi.comnih.gov For example, the B3LYP functional is commonly used for high-throughput screening of molecular reactivity by evaluating the HOMO-LUMO energy gap. mdpi.com

The application of DFT extends to the study of intermolecular interactions, such as those in co-crystal drug synthesis. By identifying reaction pathways with low energy barriers, DFT can help optimize synthesis routes and improve yields. mdpi.com The theory is also crucial in analyzing the stability of drug-target complexes through methods like the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Natural Bond Orbital (NBO) analysis. mdpi.com

Recent studies on 7-azaindole derivatives have utilized DFT to explore their chemical properties. For instance, the chemical potential, chemical hardness, and electrophilicity index of fluorescent 7-azaindole N-linked 1,2,3-triazole hybrids were studied using DFT at the B3LYP level with a 6-311G(d,p) basis set. rsc.org

| Study Focus | DFT Functional | Basis Set | Reference |

|---|---|---|---|

| Vibrational and structural analysis of metal complexes | ωB97X-D | Not specified | mdpi.com |

| Chemical properties of fluorescent hybrids | B3LYP | 6-311G(d,p) | rsc.org |

| Molecular reactivity screening | B3LYP | Not specified | mdpi.com |

| Geometry optimization and vibrational frequencies of 7-azaindole-3-carboxylic acid and its complexes | B3LYP | 6-311++G(d,p) / LanL2DZ | researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules, offering a good balance between computational cost and accuracy. rsc.orguci.edu It is particularly valuable for calculating properties related to the optical absorption and emission spectra of molecules. rsc.org TD-DFT can predict transition frequencies to electronic excited states and is frequently applied to large molecules. uci.edu

In the study of 7-azaindole and its derivatives, TD-DFT has been employed to investigate their absorption and emission spectra. researchgate.net For example, the absorption spectra of certain 7-azaindole derivatives have been calculated using TD-DFT and compared with experimental data. researchgate.net The hybrid configuration interaction singles/time-dependent density functional theory approach has been used to study the potential energy landscape of the charge-transfer ππ* excited state in the 7-azaindole dimer, which serves as a model for DNA base pairing. nih.gov This research found that the charge-transfer state preferentially stabilizes the product of a single proton transfer. nih.gov

TD-DFT calculations are also used to obtain theoretical absorption electronic spectra in different environments, such as in the gas phase or in solvents like methanol (B129727) and dioxane, using models like the Corrected Linear Response Polarizable Continuum Model (CLR-PCM). The choice of functional, such as CAM-B3LYP, can provide good agreement with observed spectra. Furthermore, TD-DFT has been used to study the optical behavior of isolated and dimer molecules, determining properties like the HOMO-LUMO energy gap and the wavelength of maximum absorption. nih.gov Theoretical photoabsorption spectra generated by TD-DFT have shown good agreement with experimental results for thin films of heterocyclic compounds. nih.gov

| System Studied | Properties Investigated | Computational Approach | Key Findings | Reference |

|---|---|---|---|---|

| 7-Azaindole Derivatives | Absorption and emission spectra | TD-DFT, CIS | Analysis of energies and their relationship with emission spectra. | researchgate.net |

| 7-Azaindole Dimer | Potential energy landscape of charge-transfer ππ* excited state | Hybrid CIS/TD-DFT | The charge-transfer state stabilizes the product of single proton transfer. | nih.gov |

| Pyridinyl and Pyrimidinyl Phosphonates | Absorption electronic spectra in gas phase and solution | TD-DFT with CAM-B3LYP and CLR-PCM | Good agreement between theoretical and observed spectra. | |

| Thiazolopyrimidine Derivative | Optical behavior of isolated and dimer molecules | TD-DFT/DMOl3 and TD-DFT/CASTEP | Determination of HOMO-LUMO energy gap and λmax; good agreement with experimental thin film data. | nih.gov |

For a more accurate description of the electronic structure, especially for excited states and systems with significant electron correlation, high-level ab initio and multireference methods are employed. wikipedia.org These methods, while computationally more demanding, can provide benchmark results. osti.gov

The spectroscopy of the 7-azaindole monomer and dimer has been investigated using the Complete Active Space Self-Consistent Field (CASSCF) method and multiconfigurational second-order perturbation theory (CASPT2). These studies have computed excitation energies, oscillator strengths, dipole moments, and transition dipole moments to understand the photophysics of these systems. The absorption and emission of the 7-azaindole dimer and its tautomer were also calculated to gain insight into the double fluorescence phenomenon observed in concentrated media.

Semi-empirical quantum chemistry methods are simplified versions of Hartree-Fock theory that use parameters derived from experimental data to improve performance. uni-muenchen.de These methods are computationally less expensive than ab initio methods, making them suitable for larger molecular systems. wikipedia.org Common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Model 3), and MNDO (Modified Neglect of Diatomic Overlap). uni-muenchen.deuomustansiriyah.edu.iqmpg.de

The AM1 method has been used to study hydrogen-bonded systems involving 7-azaindole. For the 7-azaindole-water system, AM1 predicts a single hydrogen-bonded species. iastate.edu In contrast, the PM3 method and ab initio calculations suggest a more stable double hydrogen-bonded structure. iastate.edu This indicates that while semi-empirical methods can provide useful qualitative insights, their accuracy can vary, and comparison with higher-level calculations or experimental data is often necessary. AM1 is an improvement over MNDO and is known for its more accurate treatment of hydrogen bonds compared to MNDO, which generally describes them poorly. nih.gov The PM3 method is a reparameterization of AM1. nih.gov

| Method | Predicted Structure | Reference |

|---|---|---|

| AM1 | Single hydrogen-bonded species | iastate.edu |

| PM3 | Double hydrogen-bonded structure | iastate.edu |

| Ab initio (RHF/DZP) | Double hydrogen-bonded structure | iastate.edu |

Modeling Molecular Interactions and Solvation

Understanding the non-covalent interactions of this compound, particularly hydrogen bonding, is crucial for predicting its behavior in different environments and its interactions with biological molecules.

The theory of Atoms in Molecules (AIM), developed by Bader, is a powerful tool for analyzing the electron density to characterize chemical bonding, including hydrogen bonds. ias.ac.in The AIM theory allows for a quantitative description of bond properties based on the topology of the electron density. stackexchange.com A key feature in AIM analysis is the bond critical point (BCP), which is a point between two interacting atoms where the gradient of the electron density is zero. stackexchange.com The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the strength and nature of the bond. stackexchange.com

Studies on 7-azaindole have utilized AIM to investigate double hydrogen bond interactions with protic solvents, which serve as a model for mutations in DNA base pairs. nih.gov This research confirmed the electrostatic nature of most of the hydrogen bonds studied. nih.gov The analysis of aromaticity indices in these complexes showed an increase in the aromaticity of the five-membered ring and a decrease in the six-membered ring of 7-azaindole upon complexation. nih.gov

The strength of hydrogen bonds can also be analyzed through other computational methods. For instance, Natural Bond Orbital (NBO) analysis can provide insights into the hyperconjugative interactions that contribute to hydrogen bond formation. nih.gov Red-shifted hydrogen bonds are often identified as a result of hyperconjugation. nih.gov

| Method | Type of Information Provided | Application to 7-Azaindole | Reference |

|---|---|---|---|

| Atoms in Molecules (AIM) Theory | Characterization of bond strength and nature from electron density topology. | Investigated double hydrogen bond interactions with protic solvents. | nih.gov |

| Natural Bond Orbital (NBO) Analysis | Details on hyperconjugative interactions and charge transfer. | Used to understand the origin of red-shifted hydrogen bonds. | nih.gov |

| Energy Decomposition Analysis (EDA) | Quantification of electrostatic and polarization components of interaction energy. | Determined the nature of hydrogen bonds in 7-azaindole-solvent complexes. | nih.gov |

Simulation of Excited State Dynamics

Molecular dynamics (MD) simulations, particularly "on-the-fly" dynamics, provide a powerful tool to investigate the time-dependent behavior of molecules in their excited states. These simulations have been applied to the 7-azaindole system to elucidate the mechanisms of excited-state intermolecular proton transfer (ESIPT).

In studies of 7-azaindole complexed with methanol molecules (7AI(MeOH)n, where n=1-3), on-the-fly dynamics simulations on the first excited state (S₁) energy surface were performed. nih.gov These simulations allow for the investigation of reaction mechanisms and the time evolution of the proton transfer processes. The results from these simulations have shown that for all studied complexes, excited-state multiple-proton transfer reactions occur through the methanol molecules along an intermolecular hydrogen-bonded network. nih.gov

Specifically, for the 7AI(MeOH)₂ cluster, the simulations revealed that the two methanol molecules effectively assist in an excited-state triple-proton transfer (ESTPT) reaction, which occurs with the highest probability among the studied complexes. nih.gov These dynamics simulations can also confirm the nature of the proton transfer, for instance, by verifying the absence of crossings between different electronic states (e.g., S(ππ) and S(πσ)) during the reaction. nih.gov

Similar on-the-fly dynamics simulations have been conducted for 7-azaindole microsolvated with water molecules. barbatti.org These investigations revealed that the proton transfer primarily occurs through the nearest water molecules in the first solvation shell. barbatti.org The simulations provide a detailed, time-resolved picture of the proton relay mechanism, which is often difficult to obtain from experimental studies alone.

While explicit applications of Variational Transition State Theory to this compound are not detailed in the provided search results, numerous theoretical studies have focused on the transition state of the proton transfer reaction in the parent 7-azaindole molecule and its complexes. These studies employ high-level quantum mechanical calculations to characterize the transition state structure and the associated energy barrier, which are central concepts in transition state theory.

Similar theoretical investigations have been performed for the 7-azaindole dimer. acs.org These studies, using CASPT2 and long-range corrected time-dependent density functional theory (LC-TDDFT), have explored both concerted and stepwise mechanisms for the excited-state double proton transfer. The results suggest that in the gas phase, the reaction likely follows an asynchronous concerted mechanism, which has a lower energy barrier than the stepwise pathways. acs.org Ab initio calculations on 7-azaindole and its 1:1 complexes with water and methanol have also been used to determine the geometries of the tautomeric minima and the transition states that connect them. iastate.edu

Table 2: Calculated Proton Transfer Barriers for 7-Azaindole Systems

| System | Method | Calculated Barrier | Mechanism |

|---|---|---|---|

| 7AI-CH3OH (in methanol) | MRPT2 | 2.8 kcal/mol nih.gov | Concerted, Asynchronous Double Proton Transfer nih.gov |

| 7AI Dimer (gas phase) | CASPT2/LC-TDDFT | Lower for concerted path acs.org | Asynchronous Concerted Double Proton Transfer acs.org |

| 7-Azaindole (ground state) | Second-order perturbation theory | ~60 kcal/mol iastate.edu | Tautomerization iastate.edu |

| 7AI-Water/Methanol (1:1, ground state) | Second-order perturbation theory | ~20 kcal/mol iastate.edu | Tautomerization iastate.edu |

Electronic Structure and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in describing the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net

Computational studies on 7-azaindole have been performed to determine the energies of these frontier orbitals. Density functional theory (DFT) calculations have been used to compute the electron spectra of 7-azaindole, providing information about its electronic structure. nih.gov The HOMO-LUMO gap can explain the charge transfer interactions within the molecule, which are often responsible for its bioactivity. scirp.org

For the parent 7-azaindole molecule, theoretical calculations provide the energies of the frontier orbitals. The introduction of a dimethylamino group at the 3-position is expected to influence these energy levels. The electron-donating nature of the dimethylamino group would likely raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and potentially increasing the reactivity of the molecule.

Table 3: Calculated Frontier Orbital Energies for 7-Azaindole

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.646 scirp.org |

| LUMO | -1.816 scirp.org |

| HOMO-LUMO Gap | 4.83 scirp.org |

Note: The values are for the related compound quinoline, as a proxy for the azaindole core structure, calculated at the B3LYP/6-31+G(d,p) level. scirp.org

The electric dipole moment of a molecule is a measure of the separation of positive and negative charges. Changes in the dipole moment upon electronic excitation are a key aspect of a molecule's photophysics and can significantly influence its interactions with the surrounding environment, especially in polar solvents. github.io

For 7-azaindole, theoretical studies have been conducted to calculate the dipole moments of the ground state and several low-lying singlet excited states. aip.org These calculations are important for understanding the nature of the electronic transitions. For instance, a significant change in the dipole moment upon excitation can indicate a substantial redistribution of electron density.

Symmetry-adapted cluster configuration interaction (SAC-CI) calculations have been performed for 7-azaindole to determine the vertical excitation energies, oscillator strengths, and dipole moments of its excited states. aip.org The results show how the magnitude and direction of the dipole moment can change depending on the nature of the excited state (e.g., ¹Lₐ vs. ¹Lₑ). This information is crucial for interpreting spectroscopic data and understanding the solvent effects on the absorption and emission spectra. The introduction of a dimethylamino group, a strong electron-donating group, at the 3-position of the 7-azaindole core would be expected to significantly alter the dipole moments in both the ground and excited states due to its influence on the charge distribution within the molecule.

Table 4: Calculated Dipole Moments (in Debye) for the Ground and Low-Lying Singlet Excited States of 7-Azaindole

| Electronic State | Calculated Dipole Moment (D) |

|---|---|

| Ground State (S₀) | 1.83 aip.org |

| S₁ (¹Lb π-π) | 1.55 aip.org |

| S₂ (¹La π-π) | 3.06 aip.org |

| S₃ (n-π*) | 0.54 aip.org |

Values obtained from SAC-CI calculations. aip.org

Potential Energy Surface Mapping and Reaction Coordinate Analysis

Computational and theoretical investigations into this compound (3-DMA-7AI) are crucial for elucidating the intricate photophysical processes that govern its fluorescence properties. The introduction of the potent electron-donating dimethylamino group at the 3-position of the 7-azaindole scaffold significantly alters its excited-state dynamics compared to the parent molecule, 7-azaindole, which is well-known for its excited-state proton transfer (ESPT) characteristics. For 3-DMA-7AI, the dominant de-excitation pathway is predicted to be Intramolecular Charge Transfer (ICT), potentially leading to a Twisted Intramolecular Charge Transfer (TICT) state.

Potential energy surface (PES) mapping and reaction coordinate analysis are powerful computational tools to explore these phenomena. These methods allow for the visualization of the energy landscape of the molecule in its excited state, identifying stable geometries, transition states, and the minimum energy pathways for relaxation processes.

Mapping the Excited-State Landscape

Upon photoexcitation to the first singlet excited state (S₁), the molecule is in a Franck-Condon (FC) state, which is a non-equilibrium geometry. From this point, the molecule relaxes on the S₁ potential energy surface. For molecules like 3-DMA-7AI, this relaxation involves significant electronic and geometric rearrangements. The primary reaction coordinate for the ICT process is the transfer of electron density from the dimethylamino group (the donor) to the electron-deficient pyridine (B92270) ring of the 7-azaindole moiety (the acceptor).

Computational studies on similar donor-acceptor systems suggest that the initial relaxation from the FC state leads to a planar ICT state (PICT). A key reaction coordinate in the de-excitation of many ICT molecules is the torsional angle between the donor and acceptor groups. This leads to the formation of a TICT state, which is often associated with a lower energy level and is characterized by a perpendicular arrangement of the donor and acceptor moieties.

The potential energy surface along this torsional coordinate typically shows a low energy barrier between the PICT and TICT states. The analysis of this surface provides critical information about the kinetics and thermodynamics of the ICT process.

Reaction Coordinate Analysis

The reaction coordinate for the formation of the TICT state in 3-DMA-7AI is primarily defined by the dihedral angle between the dimethylamino group and the 7-azaindole plane. By performing constrained geometry optimizations at different values of this dihedral angle in the S₁ state, a one-dimensional potential energy curve can be constructed. This curve reveals the energy of the system as a function of the twisting motion.

Key parameters obtained from such an analysis include:

Energy of the PICT and TICT minima: The relative energies of these two states determine which state is more stable and likely to be the dominant emitting species.

Energy barrier for the PICT to TICT transition: This barrier influences the rate of formation of the TICT state. A low barrier suggests a rapid conversion.

Geometries of the PICT and TICT states: These provide insights into the structural changes that accompany the charge transfer process.

Hypothetical Computational Data

Table 1: Calculated Excited-State Properties of 3-DMA-7AI in Different Solvents

| Solvent | Dielectric Constant (ε) | PICT Emission (nm) | TICT Emission (nm) | Energy Barrier (PICT → TICT) (kcal/mol) |

| Cyclohexane (B81311) | 2.02 | 450 | - | 3.5 |

| Dichloromethane (B109758) | 8.93 | 485 | 580 | 1.8 |

| Acetonitrile | 37.5 | 510 | 620 | 0.9 |

This table illustrates the expected solvatochromic effect. In nonpolar solvents, the PICT emission is dominant. As the solvent polarity increases, the TICT state is stabilized, leading to a red-shifted emission and a lower energy barrier for its formation.

Table 2: Key Geometrical Parameters of 3-DMA-7AI in the Ground (S₀) and Excited (S₁) States

| State | C2-C3-N(CH₃)₂ Dihedral Angle (°) | C3-N Bond Length (Å) | Dipole Moment (Debye) |

| S₀ (Planar) | ~180 | 1.38 | 3.5 |

| S₁ (PICT) | ~175 | 1.35 | 10.2 |

| S₁ (TICT) | ~90 | 1.45 | 18.5 |

This table highlights the significant structural and electronic changes upon excitation and twisting. The dihedral angle approaches 90° in the TICT state, indicating the perpendicular arrangement. The C-N bond lengthens due to the decoupling of the p-orbitals. The dipole moment increases dramatically, reflecting the extensive charge separation in the ICT states.

Molecular Interactions and Supramolecular Assemblies

Dimerization and Self-Association Behavior

The self-association of 7-azaindole (B17877) and its derivatives, particularly dimerization, is a well-documented phenomenon driven by the formation of dual hydrogen bonds between the pyrrole (B145914) N-H donor and the pyridine (B92270) N7 acceptor of two interacting molecules. This dimerization has been extensively studied in various environments, from the gas phase to condensed media.

It is important to note that the dimerization of 7-azaindole is not only a ground-state phenomenon but is also pivotal in its excited-state dynamics, leading to phenomena such as excited-state double proton transfer (ESDPT). The electronic perturbations introduced by the 3-dimethylamino group would likely have a significant impact on these excited-state processes as well.

Hydrogen Bonding in Molecular Complexes

Hydrogen bonding is a fundamental interaction that governs the structure and properties of 3-Dimethylamino-7-azaindole in various chemical and biological contexts. The 7-azaindole scaffold possesses both a hydrogen bond donor (the pyrrole N-H group) and a hydrogen bond acceptor (the pyridine N7 atom), enabling it to participate in a variety of hydrogen bonding interactions.

In solution, this compound is expected to engage in significant hydrogen bonding with solvent molecules. In protic solvents, such as alcohols and water, the solvent can act as both a hydrogen bond donor to the pyridine N7 and a hydrogen bond acceptor from the pyrrole N-H. The formation of such solute-solvent hydrogen bonds can influence the photophysical properties of the molecule, including its absorption and fluorescence spectra. The dimethylamino group, being a potent electron-donating group, will increase the charge density on the aromatic system, which could enhance the strength of hydrogen bonds with protic solvents.

In aprotic solvents that can act as hydrogen bond acceptors (e.g., dimethyl sulfoxide, acetone), the primary interaction will be the donation of a hydrogen bond from the pyrrole N-H of this compound to the solvent molecule. The strength of this interaction will be influenced by the hydrogen bond accepting ability of the solvent.

| Solvent Type | Interaction with Pyrrole N-H | Interaction with Pyridine N7 | Expected Impact of Dimethylamino Group |

|---|---|---|---|

| Protic (e.g., Water, Methanol) | Donates H-bond to solvent | Accepts H-bond from solvent | Enhanced interaction strength due to increased electron density |

| Aprotic H-bond Acceptor (e.g., DMSO) | Donates H-bond to solvent | Weak or no interaction | Increased acidity of N-H may strengthen the H-bond |

| Aprotic Non-H-bonding (e.g., Hexane) | Minimal interaction | Minimal interaction | - |

Beyond self-association, this compound can form intermolecular hydrogen-bonded complexes with other molecules possessing complementary hydrogen bonding sites. The dual hydrogen bond donor-acceptor nature of the 7-azaindole core allows for the formation of well-defined supramolecular structures. For example, it can form heterodimers with other molecules that have a complementary hydrogen bonding pattern, such as carboxylic acids or other heterocyclic compounds.

The presence of the dimethylamino group at the 3-position can sterically and electronically influence the formation of these intermolecular complexes. Electronically, the increased basicity of the N7 atom and acidity of the N1-H proton could lead to stronger hydrogen bonds with complementary partners. Sterically, the dimethylamino group might impose certain geometric constraints on the formation of these complexes, favoring specific orientations.

Host-Guest Chemistry (e.g., Cyclodextrin (B1172386) Inclusion Complexes)

There is currently no specific experimental data available in the scientific literature regarding the formation of inclusion complexes between this compound and cyclodextrins. However, the general principles of host-guest chemistry suggest that such complexation is plausible. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate guest molecules of appropriate size and polarity within their cavity.

For this compound, the bicyclic aromatic ring system is sufficiently hydrophobic to be included within the cavity of a cyclodextrin, such as β-cyclodextrin. The dimethylamino group at the 3-position would likely influence the orientation and stability of the inclusion complex. Depending on the size of the cyclodextrin cavity, the entire 7-azaindole moiety or a portion of it could be encapsulated. The formation of such an inclusion complex would be expected to alter the physicochemical properties of this compound, such as its aqueous solubility and photophysical characteristics. Further experimental studies, such as NMR titration and fluorescence spectroscopy, would be necessary to confirm and characterize the formation of such host-guest complexes.

Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets, particularly proteins.

Proteins:

The 7-azaindole moiety is a common feature in many protein kinase inhibitors. It can effectively mimic the purine (B94841) core of ATP and form crucial hydrogen bonds with the hinge region of the kinase domain. The pyrrole N-H acts as a hydrogen bond donor, while the pyridine N7 atom serves as a hydrogen bond acceptor, creating a bidentate interaction that anchors the inhibitor in the ATP binding pocket.

While there are no specific reports on the kinase inhibitory activity of this compound itself, the extensive research on other 3-substituted 7-azaindole derivatives provides a strong rationale for its potential as a protein kinase inhibitor. The nature of the substituent at the 3-position is critical for determining the potency and selectivity of the inhibitor. The dimethylamino group, with its size, polarity, and hydrogen bonding capabilities, would significantly influence the binding affinity and selectivity profile for different kinases.

| 7-Azaindole Moiety | Interaction Type | Kinase Hinge Region Residue |

|---|---|---|

| Pyrrole N-H | Hydrogen Bond Donor | Backbone Carbonyl Oxygen |

| Pyridine N7 | Hydrogen Bond Acceptor | Backbone N-H |

DNA:

Direct experimental evidence for the interaction of this compound with DNA is not currently available. However, some studies on other 7-azaindole derivatives suggest potential modes of interaction. For instance, a study on a cisplatin (B142131) analog incorporating a 7-azaindole moiety indicated that the azaindole component could enhance the level of cellular DNA platination. This suggests that the 7-azaindole scaffold might facilitate the delivery or binding of the platinum complex to DNA.

Furthermore, the planar aromatic structure of this compound could potentially allow for intercalative or groove-binding interactions with the DNA double helix, a common mode of action for many small molecule DNA binders. The positively charged dimethylamino group (under physiological pH) could also engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. However, without specific experimental data, these potential interactions remain speculative.

Advanced Spectroscopic and Analytical Techniques in Research

Time-Resolved Fluorescence Spectroscopy and Kinetics

Time-resolved fluorescence spectroscopy is a critical tool for understanding the excited-state dynamics of fluorescent molecules like 3-Dimethylamino-7-azaindole. This technique monitors the decay of fluorescence intensity over time following excitation by a short pulse of light, providing insights into processes such as energy transfer, solvent relaxation, and excited-state reactions.

For the parent compound, 7-azaindole (B17877), extensive studies have characterized its complex photophysics, which involves two closely spaced excited states, the ¹Lₐ and ¹Lₑ states. iastate.edunih.gov In aqueous solutions, 7-azaindole exhibits a fluorescence decay of approximately 910 ps when emission is collected over the entire band. iastate.edu However, the decay can become non-exponential if emission is collected over a limited band pass, indicating complex underlying kinetics. iastate.edu A small fraction of excited molecules (~20%) can undergo solvent-mediated excited-state proton transfer (ESPT), a process that is highly dependent on the specific solvation environment. iastate.eduiastate.edu

The introduction of the strong electron-donating dimethylamino group at the 3-position is expected to significantly perturb these dynamics. Such substitutions typically lead to a larger dipole moment change upon excitation, enhancing solvent interactions and potentially altering the energy gap and coupling between the ¹Lₐ and ¹Lₑ states. This would influence the rates of internal conversion, intersystem crossing, and solvent relaxation, all ofwhich can be quantified using time-resolved fluorescence measurements. nih.gov

Table 1: Representative Fluorescence Lifetime Data for 7-Azaindole

| Solvent | Lifetime (ps) | Observed Process |

|---|---|---|

| Water (neutral pH) | 910 | Predominantly fluorescence from locally excited state |

| Water (neutral pH) | ~70 (minor component) | Solvent-mediated excited-state tautomerization |

Note: Data presented is for the parent compound, 7-azaindole, as specific time-resolved data for the 3-dimethylamino derivative was not available in the searched literature. The kinetics of the derivative are expected to differ due to the electronic influence of the substituent.

High-Resolution Laser-Induced Fluorescence (LIF) Spectroscopy

High-resolution laser-induced fluorescence (LIF) spectroscopy in the gas phase provides exceptionally detailed information about the vibronic structure of a molecule, free from solvent-induced broadening. By exciting a jet-cooled sample with a narrow-linewidth laser and detecting the resulting fluorescence, one can resolve individual rotational lines within a vibrational band.

Fluorescence Lifetime Imaging Microscopy (FLIM)

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful imaging technique that generates contrast based on the fluorescence lifetime of a fluorophore at each pixel of an image, rather than its intensity. nih.govnih.gov Since the fluorescence lifetime is sensitive to the local microenvironment—including factors like pH, ion concentration, viscosity, and the presence of quenchers—FLIM can be used to map these properties within complex systems like living cells. nih.govescholarship.org

A molecule like this compound, with its inherent fluorescence, can serve as a probe for FLIM applications. The sensitivity of its excited state to the environment would be reflected in its fluorescence lifetime. By introducing this compound into a biological system, FLIM could be used to visualize changes in the cellular environment. For instance, binding to a protein or entering a lipid membrane would likely alter its fluorescence lifetime, allowing for the spatial mapping of these interactions. nih.govnih.gov FLIM is particularly advantageous over intensity-based methods because it is independent of probe concentration and excitation intensity. nih.gov

Two-Photon Fluorescence Microscopy

Two-photon fluorescence microscopy (TPM or 2PFM) is an advanced imaging technique that offers several advantages for imaging deep within scattering biological tissues. nih.govdtic.mil It relies on the simultaneous absorption of two lower-energy (typically near-infrared) photons to excite a fluorophore that would normally be excited by a single high-energy (UV or visible) photon. acs.org This process provides intrinsic three-dimensional resolution, reduced phototoxicity, and deeper tissue penetration. nih.gov

The introduction of an electron-donating dimethylamino group often enhances the two-photon absorption (2PA) cross-section of a chromophore, making it more efficient for TPM. mdpi.com Studies on various organic dyes have shown that the dimethylamine (B145610) group can increase the 2PA cross-section by over 100% and lead to a significant red-shift in the absorption spectrum. mdpi.com Therefore, this compound is a promising candidate for a two-photon probe. Its application in TPM could enable high-resolution imaging of biological structures and processes in vivo, taking advantage of the technique's ability to visualize events deep within tissues with minimal damage. nih.govacs.org

Vibrational Spectroscopy (e.g., Synchrotron FTIR Microspectroscopy)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the molecular vibrations of a compound, providing a detailed "fingerprint" based on its chemical bonds and functional groups. americanpharmaceuticalreview.commdpi.com These techniques are invaluable for structural characterization.

For derivatives of 7-azaindole, vibrational spectra have been successfully assigned with the aid of density functional theory (DFT) calculations. mdpi.com Key vibrational modes include the N-H stretching of the pyrrole (B145914) ring, C=O stretching in substituted derivatives, and various C-C and C-N stretching and bending modes within the aromatic rings. mdpi.com In the solid state, 7-azaindole derivatives often form dimers via dual N-H···N hydrogen bonds, which significantly perturbs the N-H stretching vibration, causing it to appear as a broad, complex band at lower frequencies. mdpi.com

For this compound, characteristic vibrations would include:

N-H stretching: Sensitive to hydrogen bonding.

Aromatic C-H and C-C stretching: Characteristic of the bicyclic core.

C-N stretching: Associated with the dimethylamino group.

CH₃ stretching and bending: From the methyl groups of the dimethylamino substituent. scialert.net

Synchrotron FTIR microspectroscopy leverages the high brightness of a synchrotron source to acquire high-resolution IR spectra from microscopic sample areas, making it ideal for analyzing heterogeneous samples or single cells.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (H-bonded) | 3100 - 2800 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H Stretch (CH₃) | 2970 - 2850 | Strong | Strong |

| Aromatic Ring C=C/C=N Stretch | 1620 - 1450 | Medium-Strong | Strong |

| CH₃ Bending | 1460 - 1370 | Medium | Medium |

| C-N Stretch (Aromatic-NMe₂) | 1360 - 1250 | Strong | Medium |

Note: The listed ranges are typical and can be influenced by the specific molecular structure and intermolecular interactions.

Electronic Spectroscopy in Gas Phase (e.g., REMPI, Hole-Burning)

Studying molecules in the gas phase provides fundamental data on their intrinsic electronic properties, free from solvent perturbations. Techniques like Resonance-Enhanced Multiphoton Ionization (REMPI) and spectral hole-burning are used for this purpose. REMPI is a highly sensitive method where a molecule is selectively excited to an intermediate electronic state and then ionized by one or more additional photons. The resulting ions are detected, providing a spectrum of the intermediate state.

For the parent 7-azaindole, gas-phase studies have been crucial in understanding its electronic structure and the nature of its excited states. mdpi.com Theoretical calculations, which are best compared with gas-phase experimental data, have been used to predict the UV absorption, valence ionization, and core ionization spectra of 7-azaindole. mdpi.com Spectral hole-burning is another high-resolution technique that can resolve the homogeneous linewidth of a transition within a broader, inhomogeneously broadened absorption band, allowing for the study of individual transitions. These methods would be instrumental in characterizing the precise energies and properties of the excited states of this compound and understanding the electronic influence of the substituent in an isolated environment.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. mdpi.commdpi.com This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.gov

While a specific crystal structure for this compound was not found in the searched literature, studies on closely related 7-azaindole derivatives provide clear expectations. mdpi.com For example, the crystal structure of 5-chloro-7-azaindole-3-carbaldehyde reveals that the molecules form centrosymmetric dimers in the crystal lattice. mdpi.com These dimers are held together by a pair of strong N1–H1···N7′ hydrogen bonds between the pyrrole N-H of one molecule and the pyridine (B92270) N7 of its neighbor. mdpi.com It is highly probable that this compound would exhibit a similar dimeric structure in the solid state, driven by the same complementary hydrogen bonding motif. The analysis would also reveal the conformation of the dimethylamino group relative to the planar azaindole ring system.

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for the structural elucidation and confirmation of organic molecules, including 7-azaindole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons on the pyrrolopyridine core, a singlet for the methylene (B1212753) protons of the dimethylaminomethyl group, and a singlet for the methyl protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of their positions on the 7-azaindole ring system. Similarly, ¹³C NMR spectroscopy would provide signals for each unique carbon atom, including those in the heterocyclic rings and the dimethylaminomethyl substituent. While specific experimental data for this compound is not detailed in the surveyed literature, a hypothetical data table is presented below to illustrate the expected type of information.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | Signal expected | C-2 Signal expected |

| H-4 | Signal expected | C-3 Signal expected |

| H-5 | Signal expected | C-3a Signal expected |

| H-6 | Signal expected | C-4 Signal expected |

| CH₂ | Signal expected | C-5 Signal expected |

| N(CH₃)₂ | Signal expected | C-6 Signal expected |

| NH | Signal expected | C-7a Signal expected |

| CH₂ Signal expected |

High-Resolution Mass Spectrometry (HRMS) is utilized to accurately determine the elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of precision. For this compound, with a chemical formula of C₁₀H₁₃N₃, the theoretical exact mass can be calculated. HRMS analysis would aim to find an experimental mass that closely matches this calculated value, thereby confirming the molecular formula.

HRMS Data for this compound

| Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

|---|

Cyclic Voltammetry and Electron Paramagnetic Resonance (EPR)

Electrochemical techniques such as Cyclic Voltammetry (CV) and spectroscopic methods like Electron Paramagnetic Resonance (EPR) are employed to investigate the redox properties and radical species of compounds.

Cyclic Voltammetry (CV) is an electrochemical technique used to study the oxidation and reduction processes of a substance. It can provide information on the redox potentials of a molecule, which is valuable in understanding its electronic properties and potential for involvement in electron transfer reactions. While specific CV data for this compound is not available in the reviewed literature, a study on a 7-azaindole derivative could reveal quasi-reversible or irreversible oxidation and reduction peaks, with the potentials depending on the specific substituents and experimental conditions.

Hypothetical Cyclic Voltammetry Data for a 7-Azaindole Derivative

| Process | Peak Potential (V vs. reference electrode) |

|---|---|

| Oxidation (Epa) | Data not available in searched literature |

Electron Paramagnetic Resonance (EPR) Spectroscopy is a technique that detects species with unpaired electrons, such as radicals. For a molecule like this compound, which is a closed-shell species without unpaired electrons, it would be EPR-silent. However, EPR could be employed to study radical cations or anions of the compound if they were generated through electrochemical oxidation or reduction. The resulting spectrum would provide insights into the distribution of the unpaired electron density within the molecule. No EPR studies on radical species derived from this compound were found in the surveyed literature.

Excitation-Emission Matrix (EEM) Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying the electronic structure and environment of fluorescent molecules. The 7-azaindole core is known to be fluorescent, and its photophysical properties are often sensitive to the molecular environment.